(R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid
Overview
Description
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of both amino and carboxyl groups makes it an amino acid derivative, contributing to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino and carboxyl groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the isoxazole ring. Subsequent functionalization steps introduce the amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, enantioselective synthesis methods are employed to obtain the desired chiral form of the compound.
Chemical Reactions Analysis
Types of Reactions
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s amino acid-like structure makes it relevant in biological research. It can be used to study enzyme-substrate interactions and protein folding mechanisms. Additionally, it serves as a model compound for investigating the behavior of amino acids in various biological systems.
Medicine
In medicine, ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid has potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility allows for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural features enable it to participate in various signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-5-((S)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
Isoxazole derivatives: Compounds with similar isoxazole rings but different functional groups.
Amino acid derivatives: Compounds with similar amino and carboxyl groups but different ring structures.
Uniqueness
®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both amino and carboxyl groups on the isoxazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5R)-5-[(2R)-2-amino-2-carboxyethyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h3-4H,1-2,8H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXNPKGXCSBLJK-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1C(=O)O)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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